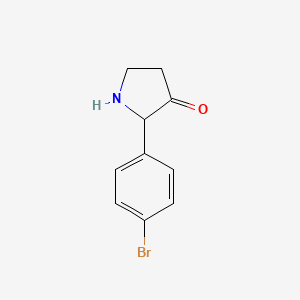
2-(4-Bromophenyl)pyrrolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)pyrrolidin-3-one is a chemical compound that features a pyrrolidinone ring substituted with a 4-bromophenyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromine atom on the phenyl ring can influence the compound’s reactivity and interactions with biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)pyrrolidin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux conditions in acetone . This reaction leads to the formation of the pyrrolidinone ring with the bromophenyl substitution.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Bromophenyl)pyrrolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromophenyl group or the pyrrolidinone ring.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
2-(4-Bromophenyl)pyrrolidin-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological targets.
Industry: Used in the synthesis of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)pyrrolidin-3-one involves its interaction with specific molecular targets. The bromophenyl group can enhance binding affinity to certain proteins or enzymes, influencing their activity. The pyrrolidinone ring can also contribute to the compound’s overall biological activity by interacting with different pathways.
Comparaison Avec Des Composés Similaires
Pyrrolidin-2-one: A structurally related compound with similar biological activities.
Pyrrolidin-2,5-dione: Another related compound with potential medicinal applications.
Prolinol: A derivative of pyrrolidine with different functional groups.
Uniqueness: 2-(4-Bromophenyl)pyrrolidin-3-one is unique due to the presence of the bromophenyl group, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H10BrNO |
|---|---|
Poids moléculaire |
240.10 g/mol |
Nom IUPAC |
2-(4-bromophenyl)pyrrolidin-3-one |
InChI |
InChI=1S/C10H10BrNO/c11-8-3-1-7(2-4-8)10-9(13)5-6-12-10/h1-4,10,12H,5-6H2 |
Clé InChI |
OOTMVHBDYUYMHQ-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(C1=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




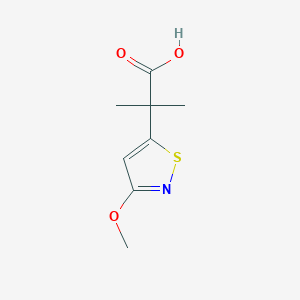
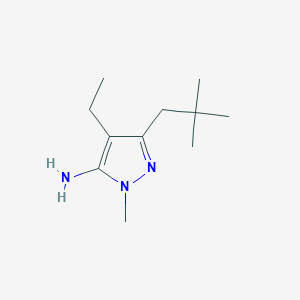
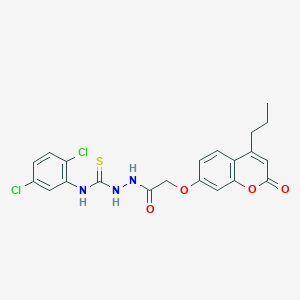
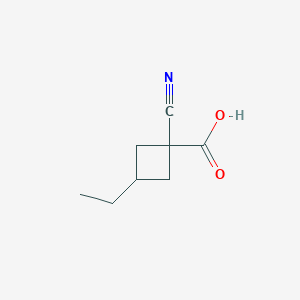
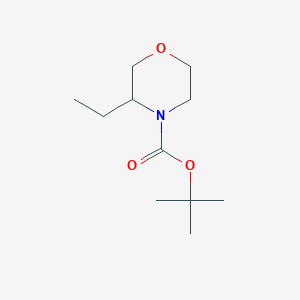
![tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13061611.png)
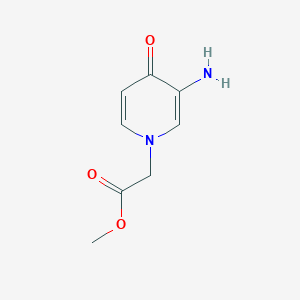
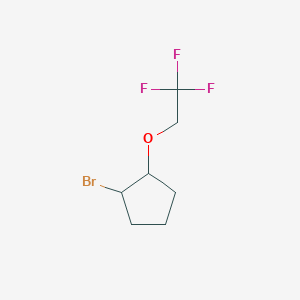
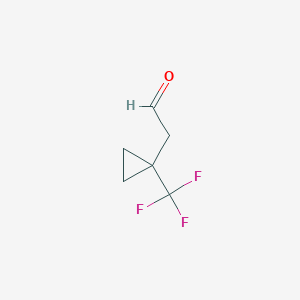

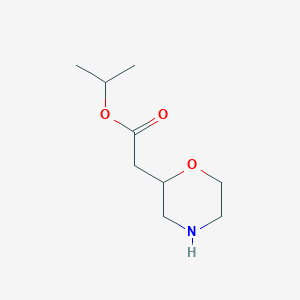
![1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine](/img/structure/B13061648.png)
